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molecular formula C8H17NO B8555233 2-Methyl-1-[(2-methyl-2-propen-1-yl)oxy]-2-propanamine

2-Methyl-1-[(2-methyl-2-propen-1-yl)oxy]-2-propanamine

Cat. No. B8555233
M. Wt: 143.23 g/mol
InChI Key: INSCXMPUSJXQRK-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

To a solution of NaH (60% dispersion in mineral oil, 2.0 g, 50 mmol, 1 equiv) in DMF at 0° C. was added 2-amino-2-methyl-1-propanol (4.8 ml, 50 mmol, 1 equiv) and after 1 h 3-bromo-2-methyl-1-propene (5.5 ml, 55 mmol, 1.1 equiv). The resulting solution was stirred at room temperature for 15 h then partitioned between AcOEt and H2O. The two layers were separated and the organic phase was washed with H2O and brine, dried over MgSO4 and distillated (45° C., P=150 mbar) to give 2-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-2-propanamine (F71) as a light pink solid.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]([CH3:8])([CH3:7])[CH2:5][OH:6].Br[CH2:10][C:11]([CH3:13])=[CH2:12]>CN(C=O)C>[CH3:7][C:4]([NH2:3])([CH3:8])[CH2:5][O:6][CH2:12][C:11]([CH3:13])=[CH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.8 mL
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
BrCC(=C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between AcOEt and H2O
CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
the organic phase was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
(45° C., P=150 mbar)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC(COCC(=C)C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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